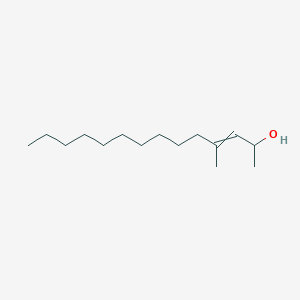
4-Methyltetradec-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyltetradec-3-en-2-ol is an organic compound with the molecular formula C15H30O It is a type of alcohol that features a double bond and a methyl group on its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
4-Methyltetradec-3-en-2-ol can be synthesized through several methods. One common approach involves the reduction of mesityl oxide using lithium aluminum hydride (LiAlH4) in dry diethyl ether under a nitrogen atmosphere. The reaction mixture is cooled to 0-10°C, and the mesityl oxide solution is added dropwise. After stirring for an hour, the reaction mixture is treated with ice water, sodium hydroxide solution, and water. The organic phase is then extracted, and the ether extracts are dried over anhydrous sodium sulfate. The volatiles are evaporated under reduced pressure to obtain the pure allylic alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous reduction processes using hydrogen transfer from isopropyl alcohol over magnesium oxide. This method allows for large-scale production with high yields and efficiency .
化学反応の分析
Types of Reactions
4-Methyltetradec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Methyltetradec-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
作用機序
The mechanism of action of 4-Methyltetradec-3-en-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt cell membranes and interfere with protein and DNA synthesis . The compound’s effects on cellular processes are being studied to understand its full range of biological activities.
類似化合物との比較
Similar Compounds
2-Methyltetradec-4-ene: Another compound with a similar structure but different positioning of the double bond and methyl group.
14-Bromo-2-methyltetradec-1-en-3-ol: A brominated derivative with potential biological activities.
Uniqueness
4-Methyltetradec-3-en-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a double bond and a hydroxyl group makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
917882-96-3 |
|---|---|
分子式 |
C15H30O |
分子量 |
226.40 g/mol |
IUPAC名 |
4-methyltetradec-3-en-2-ol |
InChI |
InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-14(2)13-15(3)16/h13,15-16H,4-12H2,1-3H3 |
InChIキー |
RRSMCUDIPHKCKK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=CC(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


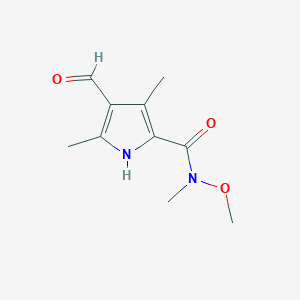
![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
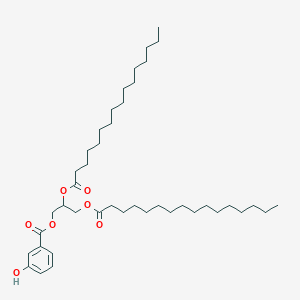
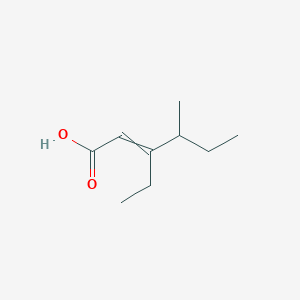
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
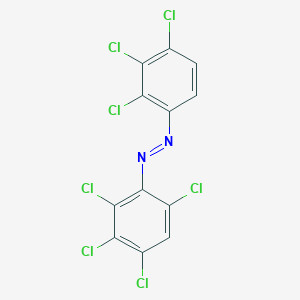
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
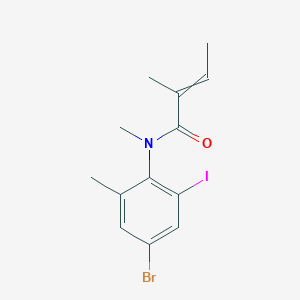
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
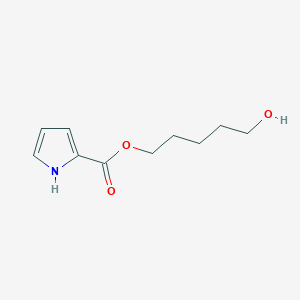
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
